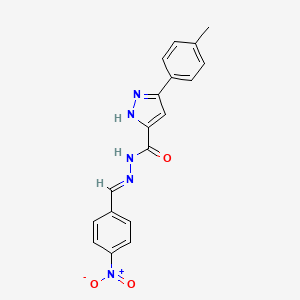![molecular formula C19H26N4O B3888280 N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide](/img/structure/B3888280.png)
N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide
Overview
Description
N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various immune-related disorders.
Mechanism of Action
N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines play important roles in the regulation of immune responses, including T-cell activation and proliferation. By inhibiting JAK3, this compound blocks the downstream signaling pathways of these cytokines, leading to the suppression of T-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects in preclinical and clinical studies. It reduces the production of pro-inflammatory cytokines, such as interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α), and increases the production of anti-inflammatory cytokines, such as IL-10. This compound also reduces the number of activated T-cells and inhibits their migration to inflamed tissues. These effects contribute to the suppression of immune responses and the amelioration of immune-related disorders.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which allows for the specific targeting of this kinase without affecting other JAK family members. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which facilitate its use in animal studies. However, this compound has some limitations, such as its potential off-target effects and the possibility of developing resistance to its inhibitory effects.
Future Directions
N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide has shown promising results in preclinical and clinical studies, but there are still many areas for future research. One direction is to investigate its potential applications in other immune-related disorders, such as multiple sclerosis and lupus. Another direction is to explore its combination with other immunosuppressive agents for enhanced efficacy and reduced toxicity. Furthermore, the mechanisms of this compound's immunosuppressive effects need to be further elucidated, and its potential side effects and long-term safety need to be carefully evaluated.
Scientific Research Applications
N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide has been extensively studied for its potential therapeutic applications in various immune-related disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of graft-versus-host disease, a complication that can occur after bone marrow transplantation. This compound has been tested in preclinical and clinical studies, and its efficacy and safety have been evaluated.
properties
IUPAC Name |
N-cyclopentyl-2-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15(19(24)21-17-8-3-4-9-17)22(2)14-16-7-5-10-18(13-16)23-12-6-11-20-23/h5-7,10-13,15,17H,3-4,8-9,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTPCDZAVGBMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N(C)CC2=CC(=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-tert-butyl-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3888214.png)
![5-amino-3-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3888224.png)
![4-methyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3888229.png)
![1-(4-bromophenyl)-3-[5-(dimethylamino)-2-furyl]-2-propen-1-one](/img/structure/B3888235.png)
![N-(3-methoxypropyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3888251.png)
![3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3888255.png)
![N,N'-[(2-methyl-5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diacetamide](/img/structure/B3888258.png)
![ethyl 1-[(2-methyl-1H-benzimidazol-6-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3888266.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3888277.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3888287.png)
![3-[(2-methyl-3-furoyl)hydrazono]-N-1-naphthylbutanamide](/img/structure/B3888299.png)